molecular formula C5H5BrF3N3 B2440546 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 1006471-06-2

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B2440546
CAS No.: 1006471-06-2
M. Wt: 244.015
InChI Key: NYAYADBWPUJNNP-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethyl group at the 1-position of the pyrazole ring. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Properties

IUPAC Name

4-bromo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF3N3/c6-3-1-12(11-4(3)10)2-5(7,8)9/h1H,2H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAYADBWPUJNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often employed in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives, while oxidation can produce pyrazole-3-carboxylic acids or pyrazole-3-aldehydes.

Scientific Research Applications

Chemistry

Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desired properties.

Reactivity Studies : The compound undergoes various chemical reactions including nucleophilic substitution, oxidation, reduction, and coupling reactions. For instance:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to yield pyrazole derivatives or reduced to form partially or fully reduced products.
Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine with nucleophiles
OxidationFormation of carboxylic acids or aldehydes
ReductionGeneration of reduced pyrazole derivatives
Coupling ReactionsFormation of complex structures using palladium catalysts

Biology

Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can inhibit bacterial growth and demonstrate antifungal activity. The presence of the trifluoroethyl group enhances lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy .

Mechanism of Action : The compound may interact with specific molecular targets in biological systems through hydrogen bonding and hydrophobic interactions. This interaction can lead to inhibition of enzymes or receptors involved in various diseases .

Activity TypePotential Effect
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential inhibition of COX enzymes

Medicine

Pharmaceutical Intermediate : The compound is being investigated for its potential role as an intermediate in drug development. Its unique properties may contribute to the design of new therapeutic agents targeting various diseases, including cancer and infections .

Case Studies : Various studies have explored the anticancer potential of pyrazole derivatives similar to this compound. For example, compounds with structural similarities have shown promise against human breast adenocarcinoma cell lines .

Industrial Applications

This compound is also utilized in industrial applications such as:

  • Agrochemicals : Development of pesticides and herbicides.
  • Dyes and Materials : Used in creating specialized dyes with electronic properties due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
  • 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
  • 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol

Uniqueness

4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a trifluoroethyl group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and biological applications.

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 4-position and a trifluoroethyl group at the 1-position of the pyrazole ring, which are known to influence its chemical behavior and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C5_5H4_4BrF3_3N2_2
  • CAS Number : 1006471-06-2
  • SMILES : C1=C(C=NN1CC(F)(F)F)Br

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoroethyl group enhances the compound's binding affinity through electron-withdrawing effects, while the bromine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to potentially inhibit specific enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity. Specifically, studies have shown that compounds within this class can inhibit bacterial growth and exhibit antifungal properties. The presence of the trifluoroethyl group may enhance these activities by increasing lipophilicity and membrane permeability.

Case Studies

A study focusing on related pyrazole compounds demonstrated significant inhibition of Aβ42 production in neurodegenerative models, suggesting that similar mechanisms could be explored for this compound . Furthermore, the compound's structural characteristics indicate it may serve as a precursor for synthesizing more potent derivatives targeting specific diseases.

Comparative Analysis

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and anti-inflammatory properties
4-Bromo-1H-pyrazoleStructureModerate antimicrobial activity
4-Amino-1H-pyrazoleStructureAnti-inflammatory effects observed

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and metabolism of this compound. Studies have shown that modifications in similar pyrazole compounds can significantly alter their efficacy and safety profiles . Understanding these dynamics will be crucial for developing therapeutic agents based on this compound.

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